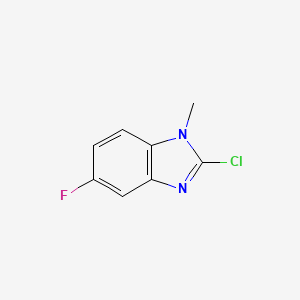

![molecular formula C16H17N3O B6206879 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine CAS No. 534620-21-8](/img/no-structure.png)

2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine” is an off-white solid . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The 1H NMR spectrum and 13C NMR spectrum provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Physical And Chemical Properties Analysis

This compound is an off-white solid with a melting point of 70–75°C . The yield of the synthesis is 85% . More detailed physical and chemical properties can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC & more .作用机制

未来方向

The imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine' involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the addition of the ethylamine group and the benzyloxy group.", "Starting Materials": [ "2-aminopyridine", "2-bromoethylamine hydrobromide", "benzyl alcohol", "sodium hydride", "iodine", "potassium carbonate", "acetic acid", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 8-iodo-2-aminopyridine by reacting 2-aminopyridine with iodine in acetic acid and water.", "Step 2: Synthesis of 8-bromo-2-aminopyridine by reacting 8-iodo-2-aminopyridine with sodium hydride and 2-bromoethylamine hydrobromide in diethyl ether.", "Step 3: Synthesis of 8-benzyloxy-2-aminopyridine by reacting 8-bromo-2-aminopyridine with benzyl alcohol and potassium carbonate in methanol.", "Step 4: Synthesis of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine by reacting 8-benzyloxy-2-aminopyridine with ethylamine in methanol." ] } | |

| 534620-21-8 | |

分子式 |

C16H17N3O |

分子量 |

267.3 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。